(1-cyclopropyl-1H-pyrazol-3-yl)methanamine
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Overview
Description
(1-cyclopropyl-1H-pyrazol-3-yl)methanamine: is a chemical compound with the molecular formula C8H13N3 . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-cyclopropyl-1H-pyrazol-3-yl)methanamine typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method includes the cycloaddition of 1,3-dipoles to dipolarophiles . These reactions are usually carried out under controlled conditions to ensure the desired product’s purity and yield.
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: (1-cyclopropyl-1H-pyrazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, (1-cyclopropyl-1H-pyrazol-3-yl)methanamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in developing new compounds .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties .
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising lead compound for developing new therapeutics .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of (1-cyclopropyl-1H-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity. This can lead to various biological effects, such as antimicrobial or anti-inflammatory activities .
Comparison with Similar Compounds
- 1-(5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methanamine hydrochloride
- 1-(1-Phenyl-1H-pyrazol-4-yl)methanamine hydrochloride
- 1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride
Comparison: Compared to similar compounds, (1-cyclopropyl-1H-pyrazol-3-yl)methanamine stands out due to its unique cyclopropyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new materials and drugs with specific properties .
Properties
Molecular Formula |
C7H11N3 |
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Molecular Weight |
137.18 g/mol |
IUPAC Name |
(1-cyclopropylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C7H11N3/c8-5-6-3-4-10(9-6)7-1-2-7/h3-4,7H,1-2,5,8H2 |
InChI Key |
QDIIXQUQTWLBJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=CC(=N2)CN |
Origin of Product |
United States |
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